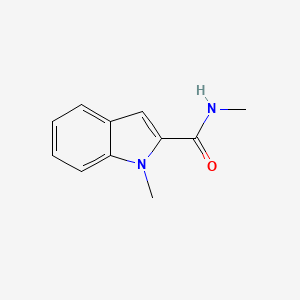

N,1-dimethyl-1H-indole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,1-dimethylindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-12-11(14)10-7-8-5-3-4-6-9(8)13(10)2/h3-7H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEPSGVCFRDTDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=CC=CC=C2N1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50486653 | |

| Record name | N,1-dimethylindole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61939-18-2 | |

| Record name | N,1-dimethylindole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of N,1 Dimethyl 1h Indole 2 Carboxamide Derivatives

Influence of Substitutions on the Indole (B1671886) Nucleus

Positional Effects of Alkyl and Halogen Groups (e.g., 4- and 6-positions) on Efficacy and Metabolic Stability

The substitution pattern on the indole ring of N,1-dimethyl-1H-indole-2-carboxamide derivatives has a marked impact on their biological efficacy. Research into anti-tuberculosis agents has shown that substitutions at the 4- and/or 6-positions of the indole ring are optimal for activity. nih.gov For instance, the introduction of a single bromo group at the 6-position resulted in a significant increase in activity compared to unsubstituted and 5-halosubstituted indoles. nih.gov Specifically, a 6-bromo substitution led to an approximately 10-fold and 4.5-fold increase in activity over unsubstituted and 5-halosubstituted analogs, respectively. nih.gov

Furthermore, the replacement of methyl groups with metabolically stable halogens, such as in 4,6-dichloro and 4,6-difluoro analogues, has been investigated. nih.gov The 4,6-dichloroindole derivative was found to be the most lipophilic compound in one study and exhibited the highest activity, suggesting a correlation between lipophilicity and anti-TB activity. nih.gov The 4,6-difluoro analogue also showed more activity than some methylated counterparts, though it was less potent than the 4,6-dichloroindole derivative. nih.gov Interestingly, while 5-substituted indoles were equipotent to a 4-substituted analogue, the latter had lower lipophilicity, indicating a preference for substitution at certain positions on the indole ring. nih.gov

In the context of cannabinoid CB1 receptor allosteric modulators, a chloro or fluoro group at the C5 position was found to enhance modulation potency. nih.gov However, the difference in the effects of fluorine and chlorine at the C5 position on CB1 activity was not significant. nih.gov Small alkyl groups, such as methyl, at the C3 position were preferred over larger groups like ethyl. nih.gov

The table below summarizes the positional effects of halogen substitutions on the anti-mycobacterial activity of N-rimantadine indoleamides.

| Compound | Indole Substitution | MIC (μM) | Reference |

|---|---|---|---|

| 8a | Unsubstituted | > 6.25 | nih.gov |

| 8b | 4-Bromo | ~1.5 | nih.gov |

| 8e | 5-Bromo | ~2.8 | nih.gov |

| 8f | 6-Bromo | 0.62 | nih.gov |

| 8g | 4,6-Dichloro | 0.32 | nih.gov |

| 8h | 4,6-Difluoro | 0.70 | nih.gov |

Role of Electron-Donating and Electron-Withdrawing Groups on Biological Potency

The electronic properties of substituents on the indole nucleus play a crucial role in the biological potency of this compound derivatives. In the development of anti-Trypanosoma cruzi agents, it was found that small, aliphatic, electron-donating groups (EDG) at the 5'-position of the indole core were favored. nih.gov Compounds bearing methyl, cyclopropyl, ethyl, or methoxy (B1213986) groups demonstrated moderate to good potency. nih.gov Conversely, analogues containing electron-withdrawing groups (EWG) such as halogens (e.g., chloro) and the trifluoromethyl group were inactive. nih.gov

In contrast, for some antimicrobial applications, the presence of an electron-withdrawing group has been reported to enhance the antimicrobial effects of certain quinoline (B57606) derivatives, a finding that could have implications for indole-based compounds as well. researchgate.net For cannabinoid CB1 receptor allosteric modulators, an electron-donating diethylamino group at the 4-position of a phenyl ring attached to the carboxamide was a key feature for modulating activity. nih.gov

The following table illustrates the impact of electron-donating vs. electron-withdrawing groups on the anti-Trypanosoma cruzi activity of indole-2-carboxamides.

| Compound | 5'-Substituent | Group Type | pEC50 | Reference |

|---|---|---|---|---|

| 1 | Methyl | EDG | 5.6 | nih.gov |

| 3 | Cyclopropyl | EDG | > 6.2 | nih.gov |

| 5 | Ethyl | EDG | ~5.9 | nih.gov |

| 6 | Methoxy | EDG | 5.4 | nih.gov |

| 8 | Chloro | EWG | < 4.2 | nih.gov |

| 10 | Trifluoromethyl | EWG | < 4.2 | nih.gov |

Conformational Implications of Steric Hindrance within the Indole Ring System

Steric hindrance within the indole ring system can have significant conformational implications that affect the biological activity of this compound derivatives. In the design of human liver glycogen (B147801) phosphorylase (HLGP) inhibitors, it was observed that the presence of large rings fused to the benzene (B151609) portion of a carboxamide caused steric hindrance. nih.gov This steric clash interfered with the interaction of key residues in the enzyme's active site, leading to decreased inhibitory activity. nih.gov The addition of methyl and hydroxy groups to a fused ring also reduced activity, which was attributed to steric hindrance and intramolecular hydrogen bonding. nih.gov It was concluded that steric hindrance is a more critical factor than the electronic character of substituents in determining the inhibitory activity of these indole 2-carboxamide (B11827560) compounds. nih.gov

Significance of the Carboxamide Linker and N-Substituents

Optimization of Aliphatic and Cyclic Substituents on the Amide Nitrogen (e.g., Cyclohexyl, Adamantyl, Rimantadine (B1662185) Moieties)

The nature of the substituent on the amide nitrogen of the carboxamide linker is a key determinant of the biological activity of indole-2-carboxamide derivatives. In the context of anti-tuberculosis agents, N-rimantadine and N-(1-adamantyl) indoleamides have been synthesized and evaluated. nih.gov Generally, the N-(rimantadine)-indole-2-carboxamides were found to be less active than their corresponding N-(1-adamantyl) counterparts, which was unexpected given the higher lipophilicity of the rimantadine derivatives. nih.gov This suggests that while lipophilicity is a factor, the specific shape and size of the cyclic substituent are crucial for optimal interaction with the biological target. nih.gov

The table below compares the anti-mycobacterial activity of N-rimantadine and N-(1-adamantyl) indole-2-carboxamide derivatives with identical substitutions on the indole ring.

| Indole Substitution | N-Substituent | MIC (μM) | Reference |

|---|---|---|---|

| 4,6-Dichloro | Rimantadine | 0.32 | nih.gov |

| 4,6-Dichloro | Adamantyl | < 0.2 | nih.gov |

Impact of Amide Linker Length and Connectivity on Target Engagement

The length and connectivity of the amide linker significantly influence how this compound derivatives engage with their biological targets. For cannabinoid CB1 receptor allosteric modulators, an ethylene (B1197577) linker between the amide bond and a phenyl ring was identified as an important feature for activity. nih.gov In contrast, a pyrrolidinyl linker between the amide bond and the phenyl ring resulted in significantly reduced potency. nih.gov Other linkers, such as phenyl or piperazine (B1678402), also failed to show the desired inhibitory effects. nih.gov

In the development of anti-tuberculosis agents, introducing an extra spacer to the amide linker tethering the indole ring and a phenyl moiety was found to be unfavorable for activity. rsc.org Stretching the linker between the indole scaffold and an adamantane (B196018) moiety by inserting a ring was also detrimental to anti-TB activity, suggesting specific steric requirements of the target. rsc.org However, in another instance, adding a methylene (B1212753) spacer between the amide nitrogen and a cyclohexyl ring resulted in almost the same high potency as the analogue without the spacer. rsc.org These findings highlight that the optimal linker length and connectivity are highly dependent on the specific biological target and the nature of the substituents involved.

Exploration of Bioisosteric Replacements for the Carboxamide Group (e.g., Sulfonamide)

The replacement of a carboxamide functional group with a bioisosteric equivalent, such as a sulfonamide, is a common strategy in medicinal chemistry aimed at modulating a compound's physicochemical properties and biological activity. mdpi.com Sulfonamides can offer advantages over carboxamides, including altered hydrogen bonding capacity, metabolic stability, and lipophilicity. mdpi.com In the context of indole derivatives, the bioisosteric replacement of a carboxylic acid with an N-acylsulfonamide has been shown to be a viable strategy. nih.gov

While specific research on the direct replacement of the carboxamide in this compound with a sulfonamide is not extensively documented, studies on other indole-sulfonamide derivatives provide valuable insights into the structure-activity relationships of this class of compounds. A library of 44 indole-sulfonamide derivatives was investigated for their cytotoxic and antimalarial activities. nih.gov The findings from this research highlight key structural features that influence biological activity.

For instance, in a series of bisindole- and trisindole-containing sulfonamide derivatives, the nature and position of substituents on the indole ring and the aryl group attached to the sulfonamide were found to be critical for activity. nih.gov The quantitative structure-activity relationship (QSAR) modeling of these compounds revealed that mass, charge, polarizability, van der Waals volume, and electronegativity are key properties governing their anticancer and antimalarial effects. nih.gov

In another study, N-arylsulfonyl-indole-2-carboxamide derivatives were identified as inhibitors of galectin-3 and galectin-8 C-terminal domain. The N-arylsulfonyl-carboxamide moiety was found to be a crucial structural feature for binding affinity and selectivity. nih.gov The acylsulfonamide portion of the molecules formed key hydrogen bonding interactions with amino acid residues in the target proteins. nih.gov

The table below summarizes the structure-activity relationships observed in a series of indole-sulfonamide derivatives, which can serve as a predictive model for the design of N,1-dimethyl-1H-indole-2-sulfonamide analogues.

| Compound Series | Modification | Effect on Biological Activity | Reference |

| Monoindole-sulfonamides | - | Inactive as antimalarial agents. | nih.gov |

| Bisindole-sulfonamides | Introduction of a second indole moiety. | Showed antimalarial activity (IC50 range of 2.79–8.17 μM). | nih.gov |

| Bisindole-sulfonamides | 4-OCH3 derivative. | Most potent antimalarial agent in the series (IC50 = 2.79 μM). | nih.gov |

| Hydroxyl-bearing bisindoles | CF3, Cl, and NO2 derivatives. | Promising anticancer activity. | nih.gov |

| N-arylsulfonyl-indole-2-carboxamides | N-arylsulfonyl-carboxamide group. | Key for binding to galectin-3 and galectin-8C. | nih.gov |

These findings suggest that replacing the carboxamide group in this compound with a sulfonamide could lead to compounds with novel biological activities. Further derivatization of the sulfonamide nitrogen and the indole scaffold would likely have a significant impact on the potency and selectivity of these potential new chemical entities.

Stereochemical Considerations in Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit different pharmacological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

In the realm of indole-2-carboxamide derivatives, stereochemistry has been shown to be a determinant of activity in some cases, while in others it appears to be less critical. For example, in a series of indole-2-carboxamides developed as anti-mycobacterial agents, the stereochemical orientation at the 4-position of a cyclohexyl substituent did not influence the minimum inhibitory concentration (MIC) values. The pure trans isomer and a cis/trans mixture of the 4-methylcyclohexyl substituted compound exhibited the same level of activity. This suggests that for this particular structural modification and biological target, the specific spatial arrangement of the methyl group on the cyclohexyl ring is not a critical factor for inhibitory potency.

Conversely, the introduction of chiral centers elsewhere in the this compound scaffold could lead to significant differences in biological activity between stereoisomers. For instance, if a chiral substituent were to be introduced on the N-dimethyl group or at other positions of the indole ring, it is plausible that the resulting enantiomers or diastereomers would display distinct pharmacological profiles.

The potential impact of stereochemistry on the biological activity of hypothetical chiral derivatives of this compound is illustrated in the conceptual table below.

| Stereoisomer | Potential Biological Activity | Rationale |

| Enantiomer A (e.g., R-configuration) | High affinity for Target X | The spatial arrangement of substituents allows for optimal binding interactions with the chiral binding site of Target X. |

| Enantiomer B (e.g., S-configuration) | Low or no affinity for Target X | The mirror-image arrangement of substituents results in steric clashes or suboptimal interactions with the binding site of Target X. |

| Diastereomer 1 | Agonist activity at Receptor Y | The specific 3D conformation of this isomer allows it to bind to and activate Receptor Y. |

| Diastereomer 2 | Antagonist activity at Receptor Y | A different 3D conformation allows this isomer to bind to Receptor Y but without eliciting a functional response, thereby blocking the action of agonists. |

Given the importance of stereochemistry in drug design, future investigations into this compound derivatives should include the synthesis and biological evaluation of individual stereoisomers to fully elucidate their therapeutic potential and to identify the most active and selective candidates.

Pharmacological Spectrum and Molecular Mechanisms of Action of N,1 Dimethyl 1h Indole 2 Carboxamide Analogues

Antimycobacterial Activity

Analogues of N,1-dimethyl-1H-indole-2-carboxamide belong to a class of compounds known as indole-2-carboxamides (ICs), which have emerged as potent agents against mycobacteria. These compounds are noted for their narrow-spectrum activity, selectively targeting mycobacterial species with minimal effect on other bacteria such as S. aureus or P. aeruginosa nih.gov.

Indole-2-carboxamide analogues have demonstrated significant efficacy against both slow- and fast-growing mycobacteria. The dimethyl indole (B1671886) series, in particular, shows potent activity against Mycobacterium tuberculosis, with many compounds exhibiting Minimum Inhibitory Concentration (MIC) values ranging from 0.00195 to 0.625 µg/mL nih.gov. Research has identified specific analogues, such as N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide, as a highly potent anti-TB agent with a MIC of 0.012 µM nih.govnih.govnih.gov.

These compounds also exhibit pan-activity against a wide array of NTM species, which are known to cause a variety of infections and often require long-term, multi-drug treatment regimens nih.govnih.gov. The activity of dimethylated indole-2-carboxamide analogues has been confirmed against clinically relevant NTMs, including M. abscessus, M. massiliense, M. bolletii, M. chelonae, and M. avium nih.govnews-medical.net. The dimethyl substitution on the indole ring appears to enhance lipophilicity, which allows for activity with smaller aliphatic groups compared to unsubstituted indole analogues nih.gov. Two lead molecules from this class have shown a significant reduction in bacterial loads in the lungs and spleens of mice infected with M. abscessus news-medical.net.

Below is a table summarizing the in vitro antimycobacterial activity of selected this compound analogues.

| Compound | Substituent Group | M. tuberculosis (H37Rv) MIC (µg/mL) | M. abscessus complex (MABSC) MIC (µg/mL) | M. avium MIC (µg/mL) |

| 20 | N-1-adamantyl | 0.00195 | 0.03125 | 0.25 |

| 21 | N-2-adamantyl | 0.0078 | 0.125 | 0.5 |

| 24 | N-cyclooctyl | 0.04 | 0.5 | >8 |

| 25 | N-cycloheptyl | 0.1 | 0.5 | >8 |

| 26 | N-cyclohexyl | 0.3125 | 1 | >8 |

| 27 | N-cyclopentyl | 0.625 | 4 | >8 |

| 29 | N-4-t-butylcyclohexyl (trans) | 0.02 | 0.25 | 4 |

Data sourced from Franz, et al. (2017). nih.gov

The primary molecular target of indole-2-carboxamide analogues in mycobacteria is the Mycobacterial Membrane Protein Large 3 (MmpL3) nih.govnih.govnews-medical.net. MmpL3 is an essential transporter protein responsible for the export of mycolic acid precursors across the mycobacterial plasma membrane nih.govnih.govnih.gov. Studies have confirmed that indole-2-carboxamides directly inhibit MmpL3 nih.gov. This targeted action makes the compounds highly selective for mycobacteria nih.gov. The interaction of these compounds with MmpL3 is likely facilitated by their high lipophilicity, which allows for diffusion through the lipid-rich mycobacterial cell wall to engage the transporter nih.gov. While some MmpL3 inhibitors also dissipate the proton motive force (PMF) of the bacterial cell membrane, evidence suggests that indole-2-carboxamides directly target the MmpL3 protein, regardless of any additional impact on the PMF nih.govresearchgate.net.

By disrupting the function of MmpL3, indole-2-carboxamide analogues effectively inhibit the mycolic acid biosynthesis pathway nih.gov. MmpL3 is crucial for shuttling trehalose (B1683222) monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasmic space nih.govnih.govresearchgate.netnih.gov. Mycolic acids are long-chain fatty acids that form the main component of the mycobacterial outer membrane, providing a hydrophobic and impermeable barrier nih.gov. The inhibition of TMM transport leads to its accumulation inside the cell and prevents the formation of trehalose dimycolate (TDM) and the mycolylation of arabinogalactan, which are critical steps in the construction of the cell wall nih.govresearchgate.net. This disruption of the cell wall assembly ultimately leads to bacterial cell death nih.gov.

Antiviral Properties

Beyond their antimycobacterial effects, certain indole-2-carboxamide analogues have been identified as potent broad-spectrum antiviral agents, particularly against RNA viruses.

Indole-2-carboxamide derivatives have demonstrated broad inhibitory activity against a range of RNA viruses in cell culture models nih.govnih.govmadbarn.com. This activity extends across several viral families, including Togaviridae (e.g., Western Equine Encephalitis Virus, Chikungunya Virus), Picornaviridae (e.g., Encephalomyocarditis Virus), Bunyaviridae, and Paramyxoviridae (e.g., Sendai Virus) nih.govnih.gov. Specific third-generation lead compounds, such as CCG205432, exhibit half-maximal inhibitory concentrations (IC50) of approximately 1 µM in cell-based assays nih.govmadbarn.com. While the prompt includes SARS-CoV 3CL protease as an example, the existing literature primarily associates the inhibition of this specific coronavirus target with indole-derived esters or carboxylic acids, rather than the indole-2-carboxamide class nih.gov.

The table below highlights the antiviral spectrum of representative indole-2-carboxamide compounds.

| Virus Family | Example Virus | Compound(s) with Activity |

| Togaviridae | Western Equine Encephalitis Virus (WEEV) | CCG205432, CCG206381, CCG209023 |

| Togaviridae | Venezuelan Equine Encephalitis Virus (VEEV) | CCG205432, CCG206381 |

| Picornaviridae | Encephalomyocarditis Virus (EMCV) | CCG205432, CCG206381 |

| Paramyxoviridae | Sendai Virus (SeV) | CCG205432, CCG206381 |

| Bunyaviridae | California Encephalitis Virus (CEV) | CCG205432, CCG206381 |

Data sourced from Delekta, et al. (2014). nih.gov

The mechanism of antiviral action for these indole-2-carboxamide compounds appears to differ from that of many direct-acting antiviral agents that target viral enzymes. Although the exact molecular target is not yet fully identified, mechanism-of-action studies indicate that these compounds target a host factor involved in modulating cap-dependent translation nih.govnih.govmadbarn.com. Most eukaryotic cellular mRNAs and many viral mRNAs possess a 5' cap structure that is essential for the initiation of translation nih.gov. By targeting a host cellular factor required for this process, the compounds can inhibit the replication of a wide range of viruses that rely on the host's translational machinery nih.gov. This mode of action suggests a potential for high-barrier-to-resistance antiviral therapy.

Anticancer and Antiproliferative Effects

Analogues of this compound have emerged as a significant scaffold in the development of novel anticancer agents. Their therapeutic potential stems from their ability to interact with multiple targets involved in cancer cell proliferation, survival, and angiogenesis.

Multi-Target Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR), BRAFV600E, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2))

A key mechanism behind the anticancer effects of indole-2-carboxamide derivatives is their ability to inhibit several protein kinases crucial for tumor growth and progression. mdpi.com The indole structure is recognized as a privileged scaffold for developing potent and selective kinase inhibitors. acs.org

Research has demonstrated that certain indole-2-carboxamide analogues can act as dual or multi-kinase inhibitors, targeting key players in oncogenic signaling pathways such as EGFR, VEGFR-2, and BRAFV600E. mdpi.comnih.gov EGFR is a receptor tyrosine kinase whose mutation or amplification is common in non-small-cell lung cancer (NSCLC), while VEGFR-2 activation is critical for tumor angiogenesis. mdpi.comnih.gov The BRAFV600E mutation is a known driver in various cancers, including melanoma. nih.gov

One study synthesized a series of indole-based derivatives and evaluated their antiproliferative activity. The most potent compounds were then tested for their inhibitory effects on specific kinases. mdpi.com For instance, compound Va demonstrated potent inhibition of EGFR, with an IC50 value of 71 ± 06 nM, which was more potent than the reference drug erlotinib (B232) (IC50 = 80 ± 05 nM). mdpi.com The same set of compounds also showed significant inhibitory activity against BRAFV600E and VEGFR-2. mdpi.com The inhibitory concentrations for these compounds against the targeted kinases are detailed in the table below.

Table 1: Inhibitory Activity of Indole-2-carboxamide Analogues against Cancer-Related Kinases

| Compound | EGFR IC50 (nM) | BRAFV600E IC50 (nM) | VEGFR-2 IC50 (nM) |

|---|---|---|---|

| Va | 71 ± 06 | 77 ± 07 | 85 ± 08 |

| Ve | 85 ± 07 | 93 ± 08 | 99 ± 09 |

| Vf | 92 ± 08 | 101 ± 09 | 107 ± 10 |

| Vg | 88 ± 07 | 97 ± 08 | 103 ± 10 |

| Vh | 95 ± 08 | 107 ± 10 | 114 ± 11 |

| Erlotinib | 80 ± 05 | 60 ± 05 | Not Reported |

Data sourced from a study on indole-based kinase inhibitors. mdpi.com

Another study developed a novel series of indole-2-carboxamide derivatives, with compounds 5d , 5e , and 5j being the most potent against EGFR, exhibiting IC50 values of 89 ± 6 nM, 93 ± 8 nM, and 98 ± 8 nM, respectively, comparable to erlotinib (IC50 = 80 ± 5 nM). nih.gov These findings underscore the potential of the indole-2-carboxamide scaffold in designing multi-targeted kinase inhibitors for cancer therapy. mdpi.comnih.gov

Induction of Apoptotic Pathways and Modulation of Apoptotic Markers (e.g., Caspases, Cytochrome C, Bax, Bcl2, p53)

Beyond kinase inhibition, indole-2-carboxamide analogues exert their antiproliferative effects by inducing apoptosis, or programmed cell death, in cancer cells. nih.gov This is achieved by modulating the expression and activity of key proteins involved in the apoptotic cascade. nih.gov

A study investigating a series of indole-2-carboxamide derivatives found that the most active compounds significantly induced apoptosis. nih.gov The mechanism involved the activation of caspases, a family of proteases essential for executing apoptosis. nih.gov Specifically, compounds 5d , 5e , and 5h were shown to elevate the levels of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). nih.gov

Furthermore, these compounds were found to modulate proteins of the Bcl-2 family, which regulate mitochondrial membrane permeability. nih.gov They caused an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome C from the mitochondria into the cytosol, a critical step in the intrinsic apoptotic pathway. nih.govresearchgate.net The tumor suppressor protein p53, which can induce apoptosis by activating the Bax gene, was also found to be upregulated by these compounds. nih.govmdpi.com

The table below summarizes the effects of selected indole-2-carboxamide derivatives on key apoptotic markers in the MCF-7 human breast cancer cell line.

Table 2: Effect of Indole-2-carboxamide Analogues on Apoptotic Markers

| Compound | Caspase-3 (Fold Increase) | Caspase-8 (Fold Increase) | Caspase-9 (Fold Increase) | Cytochrome C (Fold Increase) | Bax (Fold Increase) | Bcl2 (Fold Decrease) | p53 (Fold Increase) |

|---|---|---|---|---|---|---|---|

| 5d | 15 | 13 | 12 | 14 | 12 | 0.2 | 13 |

| 5e | 17 | 15 | 14 | 16 | 14 | 0.1 | 15 |

| 5h | 14 | 12 | 11 | 13 | 11 | 0.3 | 12 |

Data represents the fold change compared to untreated control cells. nih.gov

These findings demonstrate that indole-2-carboxamide analogues can effectively trigger the apoptotic machinery in cancer cells through the modulation of multiple key signaling molecules. nih.gov

Androgen Receptor Binding Function (AR-BF3) Inhibition

In the context of prostate cancer, particularly castration-resistant forms, analogues of 1H-indole-2-carboxamide have been identified as novel inhibitors of the androgen receptor (AR). nih.govresearchgate.net Instead of targeting the conventional ligand-binding domain, these compounds act on an allosteric site known as the binding function 3 (BF3). nih.govnih.gov

Targeting the BF3 site represents an alternative strategy to overcome resistance to traditional anti-androgen therapies. nih.govresearchgate.net A library of 1H-indole-2-carboxamides was discovered to act as BF3 inhibitors, demonstrating potent antiproliferative activity against both androgen-sensitive (LNCaP) and enzalutamide-resistant prostate cancer cell lines. nih.govresearchgate.net This indicates a mechanism of action that can circumvent common resistance pathways. researchgate.net The discovery of these indole-2-carboxamides as AR-BF3 inhibitors opens a new avenue for developing alternative treatments for advanced prostate cancers. nih.govarkat-usa.org

Modulation of G-Protein Coupled Receptors (GPCRs)

The indole-2-carboxamide scaffold is also a versatile framework for designing ligands that modulate the function of G-protein coupled receptors (GPCRs), most notably the cannabinoid receptors.

Allosteric Modulation of Cannabinoid Receptor 1 (CB1)

A significant area of research has focused on N-phenylethyl-1H-indole-2-carboxamides as allosteric modulators of the cannabinoid receptor 1 (CB1). acs.orgnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) site where endogenous ligands bind. realmofcaring.org This allows for a more nuanced modulation of receptor activity rather than simple activation or blockade. realmofcaring.org

The indole-2-carboxamide derivative ORG27569 (5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) was identified as a prototypical allosteric modulator for the CB1 receptor. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that the 2-carboxamide (B11827560) functionality is essential for the stimulatory (positive allosteric) effect on agonist binding. acs.orgnih.gov

Further research has identified key structural features that influence the potency and cooperativity of these modulators. For example, substitutions on the phenethyl moiety and the indole ring can significantly impact activity. acs.org Carboxamides 13 and 21 , which bear a dimethylamino or piperidinyl group at position 4 of the phenethyl moiety and a chlorine atom at position 5 of the indole, were found to exert maximum stimulatory activity on CB1, with EC50 values of 50 nM and 90 nM, respectively. acs.orgacs.org Another study identified 11j (5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide) as a robust CB1 allosteric modulator with a high binding cooperativity factor (α = 16.55) and an equilibrium dissociation constant (KB) of 167.3 nM. nih.gov

Table 3: Activity of Indole-2-carboxamide Analogues as CB1 Allosteric Modulators

| Compound | R3 (Indole) | R4 (Phenethyl) | R5 (Indole) | Activity |

|---|---|---|---|---|

| 13 | H | 4-N,N-dimethylamino | 5-Cl | EC50 = 50 nM |

| 21 | H | 4-piperidin-1-yl | 5-Cl | EC50 = 90 nM |

| 11j | n-pentyl | 4-N,N-dimethylamino | 5-Cl | KB = 167.3 nM, α = 16.55 |

Data compiled from studies on CB1 allosteric modulators. acs.orgnih.govacs.org

These findings highlight the N-phenylethyl-1H-indole-2-carboxamide scaffold as an excellent template for designing potent and selective positive allosteric modulators of the CB1 receptor. acs.org

Agonistic Activity at Cannabinoid Receptor 2 (CB2)

While the indole-2-carboxamide scaffold has been extensively studied for its interaction with the CB1 receptor, its activity at the cannabinoid receptor 2 (CB2) is less defined. CB2 receptors are primarily expressed in immune cells and are involved in modulating inflammation. irjournal.org

Some carboxamide-type synthetic cannabinoids have been evaluated for their activity as CB1/CB2 receptor agonists. nih.govresearchgate.net However, these studies often focus on indole-3-carboxamides or indazole-3-carboxamides, which are structurally distinct from the this compound core. nih.gov For instance, a study on the enantiomers of various synthetic cannabinoids, including an indole-3-carboxamide derivative (MDMB-FUBICA), found that the compounds generally acted as agonists at both CB1 and CB2 receptors, with stereospecific differences in potency. nih.gov

In studies focused on indole-2-carboxamides as CB1 allosteric modulators, their affinity and activity at the CB2 receptor are sometimes assessed to determine selectivity. One study noted that novel analogs were tested for their ability to modify binding affinity at both CB1 and CB2 receptors. researchgate.net However, the primary focus and significant findings for the indole-2-carboxamide class remain centered on their allosteric modulation of CB1, with pronounced agonistic activity at CB2 not being a widely reported characteristic for this specific chemical series.

Enzymatic Inhibition

Analogues of this compound have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases. The indole-2-carboxamide scaffold serves as a versatile template for designing specific inhibitors targeting enzymes involved in metabolic disorders, viral replication, and cellular stress signaling pathways.

Fructose-1,6-bisphosphatase (FBPase) Inhibition (e.g., for Type II Diabetes Mellitus)

Liver fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in gluconeogenesis, the process that produces glucose in the liver. nih.gov The inhibition of FBPase is a promising strategy for developing novel treatments for type 2 diabetes mellitus (T2DM) by reducing excessive hepatic glucose production. nih.gov

Researchers have designed and synthesized series of indole analogues to evaluate their FBPase inhibitory activity. nih.gov Notably, novel FBPase inhibitors featuring an N-acylsulfonamide group at the 3-position of the indole-2-carboxylic acid scaffold have been identified with submicromolar inhibitory concentrations (IC50). nih.gov Specifically, compounds designated as 22f and 22g emerged as potent inhibitors. nih.gov Further computational studies on N-arylsulfonyl-indole-2-carboxamide derivatives have sought to explore their structure-activity relationships (SARs) and mechanisms of action, highlighting their potential as selective FBPase inhibitors. dntb.gov.uamdpi.comnih.gov X-ray crystallography has revealed the structural basis for their inhibitory activity, providing insights for further modification and development of this class of inhibitors. nih.gov

| Compound | Scaffold Modification | Reported IC50 |

|---|---|---|

| 22f | N-acylsulfonamide at indole-3-position | Submicromolar |

| 22g | N-acylsulfonamide at indole-3-position | Submicromolar |

Human Liver Glycogen (B147801) Phosphorylase A (HLGPa) Inhibition

Glycogen phosphorylase (GP) is a key enzyme in glycogenolysis, the process of breaking down glycogen to release glucose. semanticscholar.org The liver isoform (HLGPa) is a therapeutic target for type 2 diabetes, as its inhibition can decrease hepatic glucose production. semanticscholar.orgnih.gov Indole-2-carboxamide derivatives have been identified as potent inhibitors of HLGPa. nih.govnih.gov

One significant analogue, [R-(R,S)]-5-chloro-N-[3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide (CP-91149)**, was found to inhibit HLGPa with an IC50 of 0.13 μM in the presence of glucose. nih.govresearchgate.net The potency of this compound is enhanced by glucose, which is a desirable feature for a diabetes therapy as it reduces the risk of hypoglycemia when blood glucose levels normalize. nih.gov Another derivative, a 5-Chloro-N-phenyl-1H-indole-2-carboxamide , has been investigated as an inhibitor of the brain-type glycogen phosphorylase (PYGB) but also shows inhibitory activity against the liver (PYGL) and muscle (PYGM) isoforms, with an IC50 of 1537.5 nM against PYGL. mdpi.com These findings confirm that the indole-2-carboxamide scaffold is a viable starting point for developing effective GP inhibitors. semanticscholar.orgnih.gov

| Compound | Target Isoform | Reported IC50 |

|---|---|---|

| CP-91149 | HLGPa | 0.13 µM |

| 5-Chloro-N-phenyl-1H-indole-2-carboxamide | PYGL (Liver) | 1537.5 nM |

Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition (e.g., for Ulcerative Colitis)

Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family that plays a crucial role in cellular responses to stress, including inflammation and apoptosis. nih.govnih.gov Consequently, ASK1 is considered a promising therapeutic target for a variety of human diseases, including neurodegenerative and inflammatory conditions. researchgate.net

Research into ASK1 inhibitors has led to the development of compounds with a novel indole-2-carboxamide hinge scaffold. researchgate.net Through structural optimization, a series of benzoheterocyclic-substituted amide derivatives were synthesized as potent ASK1 inhibitors. rsc.org One such compound, 17a , was discovered to be a novel and potent inhibitor of ASK1 with a kinase IC50 of 26 nM. rsc.org This compound also exhibited good pharmacokinetic properties, highlighting the potential of the indole-2-carboxamide core in the design of effective ASK1 inhibitors for diseases like ulcerative colitis. researchgate.netrsc.org

| Compound | Scaffold | Reported Kinase IC50 |

|---|---|---|

| 17a | Benzoheterocyclic-substituted amide | 26 nM |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters and are well-established targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govnih.gov

Several studies have explored indole-2-carboxamide derivatives as MAO inhibitors. nih.gov A series of 1H indole-2-carboxamide derivatives were synthesized and showed significant inhibitory effects on MAO-A. nih.gov In a separate line of research focused on MAO-B, two new series of N-substituted indole-based analogues were designed. nih.gov Among these, compound 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide) showed high inhibitory activity against MAO-B with an IC50 value of 0.78 µM. nih.govresearchgate.net This compound also demonstrated a high selectivity index for MAO-B over MAO-A and exhibited a competitive mode of inhibition. nih.govresearchgate.net These findings suggest that the indole-carboxamide structure can be tailored to create selective inhibitors for either MAO isoform. nih.gov

| Compound | Target Isoform | Reported IC50 | Selectivity Index (SI) |

|---|---|---|---|

| S1 | MAO-A | 33.37 µM (in A549 cells) | Not Reported |

| 4e | MAO-B | 0.78 µM | >120 |

Antiparasitic Activity

Beyond enzymatic inhibition, analogues based on the 1H-indole-2-carboxamide scaffold have been identified as having significant activity against several protozoan parasites responsible for neglected tropical diseases.

Phenotypic screening of compound libraries against Trypanosoma cruzi, the parasite that causes Chagas disease, identified hits containing an indole core. nih.gov Medicinal chemistry efforts to optimize these hits led to the development of a series of substituted indoles. nih.govacs.org Although challenges with metabolic stability were encountered, the research demonstrated proof-of-concept, as the best compound showed antiparasitic activity in both acute and chronic mouse models of Chagas disease. nih.gov One analogue, compound 24 , was found to be a log unit more potent than the initial hits, with a pEC50 of 6.5. acs.org

Furthermore, a series of novel (1-benzyl-4-triazolyl)-indole-2-carboxamides were synthesized and evaluated for efficacy against Toxoplasma gondii and Cryptosporidium parvum. researchgate.net Compounds JS-2-30 and JS-2-44 showed low micromolar activity against both parasites, with IC50 values ranging from 2.95 µM to 7.63 µM. researchgate.net These analogues represent potential starting points for the development of new treatments for toxoplasmosis and cryptosporidiosis. researchgate.net

| Compound | Target Parasite | Reported Activity |

|---|---|---|

| Compound 24 | Trypanosoma cruzi | pEC50 = 6.5 |

| JS-2-30 | Toxoplasma gondii & Cryptosporidium parvum | IC50 = 2.95 µM - 7.63 µM |

| JS-2-44 | Toxoplasma gondii & Cryptosporidium parvum | IC50 = 2.95 µM - 7.63 µM |

Efficacy against Trypanosoma cruzi (Chagas Disease)

Substituted indole compounds have been identified as potential therapeutic agents against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Initial investigations through phenotypic screening identified several hits with an indole core that were active against the intracellular amastigote forms of T. cruzi. acs.org These initial compounds demonstrated moderate in vitro potency and favorable selectivity over host cells. acs.org

Further optimization of a series of 1H-indole-2-carboxamides led to the identification of compounds with balanced potency and physicochemical properties. nih.gov Medicinal chemistry efforts focused on improving metabolic stability and solubility. dndi.org Structure-activity relationship (SAR) exploration revealed that small, aliphatic, electron-donating groups at the 5' position of the indole core were favored for activity. acs.org For instance, compounds with methyl, cyclopropyl, ethyl, or methoxy (B1213986) substitutions showed moderate to good potency, while those with electron-withdrawing groups like halogens were inactive. acs.org

One of the optimized compounds, designated as compound 2 in a key study, was advanced to in vivo proof-of-concept efficacy studies in both acute and chronic mouse models of Chagas disease. nih.govdndi.org Despite demonstrating antiparasitic activity in these models, further development of this series was halted. nih.govdndi.org The decision was based on unfavorable drug metabolism and pharmacokinetic (DMPK) properties, as well as a deprioritized mechanism of action, which was identified as the inhibition of the enzyme sterol 14α-demethylase (CYP51). nih.govdndi.orgnih.gov The indole ring is considered an essential structural feature for the interaction with this enzyme. mdpi.com

Table 1: In Vitro Activity of Indole-2-carboxamide Analogues against T. cruzi

| Compound | 5' Substituent | pEC₅₀ |

| 1 | Methyl | 5.4 - 6.2 |

| 2 | Methyl | 5.4 - 6.2 |

| 3 | Cyclopropyl | 5.4 - 6.2 |

| 4 | Cyclopropyl | 5.4 - 6.2 |

| 5 | Ethyl | 5.4 - 6.2 |

| 6 | Methoxy | 5.4 - 6.2 |

| 7 | Methoxy | 5.4 - 6.2 |

| 8 | Halogen | < 4.2 |

| 9 | Halogen | < 4.2 |

| 10 | Trifluoromethyl | < 4.2 |

| pEC₅₀ represents the negative logarithm of the half maximal effective concentration. | ||

| Source: Adapted from de Oliveira RG, et al., Journal of Medicinal Chemistry, 2025. acs.org |

Efficacy against Trypanosoma brucei (Human African Trypanosomiasis)

Analogues of this compound, specifically indoline-2-carboxamides, have been identified as a novel class of inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), also known as sleeping sickness. cabidigitallibrary.orgnih.gov The urgent need for new, brain-penetrant small molecules is critical for treating the second stage of HAT, where the parasites have crossed the blood-brain barrier to infect the central nervous system. nih.govnih.gov

A series of indoline-2-carboxamides, discovered through screening a focused protease library, demonstrated potent antiproliferative activity against Trypanosoma brucei brucei in culture. cabidigitallibrary.orgnih.gov Optimization of this series led to compounds with excellent pharmacokinetic properties. cabidigitallibrary.org In vivo studies in a stage 1 mouse model of HAT showed that these compounds could achieve full cures. cabidigitallibrary.orgnih.gov Furthermore, a partial cure was observed in a stage 2 mouse model of the disease. cabidigitallibrary.orgnih.gov However, further progression of this particular series was halted due to a lack of tolerability, which prevented the delivery of a fully curative regimen in the stage 2 model. cabidigitallibrary.orgnih.govnih.gov

Other Biological Activities

Agonism of Transient Receptor Potential Vanilloid Type-1 (TRPV1) Ion Channel

The Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel is a significant target for developing new analgesic and anti-inflammatory agents due to its central role in pain and inflammation. mdpi.com Indole-2-carboxamides have been investigated as novel and selective agonists for this channel. mdpi.com The activation of TRPV1 by an agonist, followed by a prolonged application, can lead to the desensitization of the receptor, resulting in pain relief. mdpi.com

In a study of two small series of indole-2-carboxamides, it was found that N-methylated analogues generally performed better than their counterparts with an unsubstituted amide. mdpi.com This is attributed to the increased lipophilicity of the N-methylated compounds, which is essential for crossing the cell membrane to reach the channel's binding site. mdpi.com The study identified several indole-2-carboxamide derivatives with the ability to modulate TRPV1 in terms of efficacy, potency (EC₅₀), and desensitization (IC₅₀) properties. mdpi.com One promising compound, 6g , emerged as a candidate for further evaluation based on its in vitro activity and predicted drug-like properties. mdpi.com

Table 2: In Vitro TRPV1 Agonist Activity of Selected Indole-2-carboxamide Analogues

| Compound | Structure | Efficacy (%) | EC₅₀ (µM) | IC₅₀ (µM) |

| 6a | N-(4-hydroxyphenyl)-1-methyl-1H-indole-2-carboxamide | 73.1 ± 2.9 | 0.08 ± 0.01 | 0.06 ± 0.01 |

| 6c | N-benzyl-1-methyl-1H-indole-2-carboxamide | 82.3 ± 4.5 | 0.12 ± 0.02 | 0.10 ± 0.01 |

| 6e | N-(4-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide | 85.1 ± 3.7 | 0.15 ± 0.02 | 0.11 ± 0.01 |

| 6g | N-(4-(trifluoromethyl)benzyl)-1-methyl-1H-indole-2-carboxamide | 95.2 ± 5.1 | 0.09 ± 0.01 | 0.07 ± 0.01 |

| EC₅₀ is the half-maximal effective concentration. IC₅₀ is the half-maximal inhibitory concentration for desensitization. | ||||

| Source: Adapted from Loza, et al., Molecules, 2022. mdpi.com |

Antifungal and Antibacterial Properties

Indole-2-carboxamide derivatives have been explored for their potential as antimicrobial agents. The carboxamide bond is a crucial building block in proteins and is noted for its resistance to hydrolysis. mdpi.com

In terms of antibacterial activity, a study on ten synthesized 5-bromoindole-2-carboxamides revealed significant efficacy against pathogenic Gram-negative bacteria, including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi. researchgate.net Several compounds in this series exhibited high antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.35 to 1.25 μg/mL. researchgate.net Specifically, compounds 7a , 7b , and 7c showed antibacterial activities higher than the standard drugs gentamicin (B1671437) and ciprofloxacin (B1669076) against E. coli and P. aeruginosa. researchgate.net

Another series of indole-2-carboxamides has been shown to possess potent pan-activity against various mycobacterial species, including M. tuberculosis and non-tuberculous mycobacteria (NTM) like M. abscessus. nih.gov These compounds act by inhibiting MmpL3, a transporter essential for building the mycobacterial cell envelope, making them selective for mycobacteria with no significant activity against bacteria like S. aureus or P. aeruginosa. nih.gov

Regarding antifungal properties, the evaluation of a different series of 1H-indole-2-carboxamide derivatives indicated that they possessed weak bioactivity. researchgate.net Further research has explored pyrazole (B372694) carboxamides, which have shown notable antifungal activity against various phytopathogenic fungi. nih.govresearchgate.net

Table 3: Minimum Inhibitory Concentration (MIC) of 5-Bromoindole-2-carboxamides against Pathogenic Bacteria (μg/mL)

| Compound | E. coli | P. aeruginosa | K. pneumoniae | S. Typhi |

| 7a | 0.35 | 0.45 | 0.55 | 0.65 |

| 7b | 0.40 | 0.50 | 0.60 | 0.70 |

| 7c | 0.55 | 0.65 | 0.75 | 0.85 |

| 7g | 0.70 | 0.80 | 0.90 | 1.00 |

| 7h | 0.95 | 1.05 | 1.15 | 1.25 |

| Gentamicin | 1.25 | 2.50 | 0.625 | 1.25 |

| Ciprofloxacin | 0.625 | 0.625 | 0.312 | 0.312 |

| Source: Adapted from Yadagiri, et al., Research on Chemical Intermediates, 2015. researchgate.net |

Computational Methodologies and Biophysical Characterization in N,1 Dimethyl 1h Indole 2 Carboxamide Research

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For the indole-2-carboxamide scaffold, docking studies have been instrumental in understanding interactions with various biological targets. Researchers use this method to investigate how derivatives bind to the active sites of proteins such as kinases, G-protein coupled receptors (GPCRs), and microbial enzymes. nih.govmdpi.comnih.gov

In these studies, the indole (B1671886) core typically engages in hydrophobic interactions and potential π-π stacking with aromatic residues in the binding pocket. The carboxamide linker often forms crucial hydrogen bonds with the protein backbone or specific side chains. Substitutions on the indole ring and the amide nitrogen, such as the N,1-dimethyl pattern, are analyzed to determine their impact on binding affinity and selectivity. For example, docking studies on indole-2-carboxamide derivatives targeting kinases like EGFR and CDK2 have revealed key interactions with residues in the ATP-binding site, guiding the synthesis of dual inhibitors. nih.govnih.gov Similarly, docking has been used to elucidate the binding mode of related compounds to microbial targets, identifying potential antimicrobial agents. nih.gov

Interactive Table: Examples of Docking Studies on Indole-2-Carboxamide Scaffolds

| Target Protein | Key Interacting Residues (Examples) | Type of Interaction | Reference Compound Class |

| EGFR Kinase | Leu694, Gly772, Phe771 | Hydrogen Bonding, Pi-H Interactions | N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamides |

| CDK2 Kinase | Not Specified | Not Specified | Thiazolyl-indole-2-carboxamide derivatives |

| Cannabinoid Receptor 1 (CB1) | Not Specified | Allosteric Binding | 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide |

| Staphylococcus aureus protein | Not Specified | Not Specified | N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. For indole-2-carboxamides, QSAR studies have been employed to identify the key structural features that govern their potency as, for example, cannabinoid receptor 1 (CB1) antagonists. ijpar.com

A study performed on a series of indole-2-carboxamide antagonists of the CB1 receptor revealed that electrostatic properties are critical for activity. The model indicated that an increase in the electrostatic potential charge at position 3 of the indole ring could be favorable for antagonistic activity, suggesting that an electron-releasing group at this position might enhance potency. ijpar.com Conversely, increased charge at positions 2 and 7 was found to be unfavorable. ijpar.com Such models allow for the prediction of the biological activity of novel, unsynthesized compounds like N,1-dimethyl-1H-indole-2-carboxamide, thereby prioritizing synthetic efforts towards molecules with the highest predicted efficacy. ijpar.comnih.gov

Interactive Table: Key QSAR Findings for Indole-2-Carboxamide CB1 Antagonists

| Molecular Descriptor | Position on Indole Ring | Impact on Activity | Implication for Design |

| Electrostatic Potential Charge | 3 | Increased value is favorable | Add electron-releasing group |

| Electrostatic Potential Charge | 8 and 9 | Increased value is detrimental | Add electron-withdrawing group |

| Wang-Ford Charge | 2 and 7 | Increased value is unfavorable | Modify to decrease charge |

Pharmacophore Modeling for Target Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is valuable for identifying new potential targets and for designing novel ligands. For scaffolds related to indole-2-carboxamide, structure-based pharmacophore models have been developed to discover new inhibitors for targets like protein kinase CK2. nih.gov

The process typically involves analyzing the common structural features of a set of active compounds or the interaction points within a known ligand-receptor complex. For the indole-2-carboxamide framework, a pharmacophore model might include features such as a hydrogen bond donor (the indole N-H, unless substituted as in N,1-dimethyl), a hydrogen bond acceptor (the carboxamide oxygen), and hydrophobic/aromatic regions (the indole bicyclic system). Such models can then be used to screen large virtual databases to identify new compounds with diverse chemical scaffolds that match the pharmacophore and are thus likely to be active at the target of interest. nih.govmdpi.com

Molecular Dynamics (MD) Simulations to Elucidate Binding Stability

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, elucidating the stability of the ligand-receptor complex over time. MD simulations have been applied to N-arylsulfonyl-indole-2-carboxamide derivatives to confirm the stability of their binding mode within the target enzyme, fructose-1,6-bisphosphatase. mdpi.com

In such simulations, the docked ligand-protein complex is placed in a simulated physiological environment (water, ions) and the movements of all atoms are calculated over a period of nanoseconds to microseconds. The results can reveal important information about the flexibility of the ligand in the binding site, the persistence of key hydrogen bonds, and conformational changes in the protein upon binding. For a compound like this compound, MD simulations would be crucial to validate docking predictions and to ensure that the proposed binding interactions are stable and maintained in a dynamic system. mdpi.comgrantome.com

In Silico Prediction of Biological Properties (e.g., Blood-Brain Barrier Permeability)

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug development. In silico models are widely used to predict these properties, including the ability of a molecule to cross the blood-brain barrier (BBB), a key consideration for centrally acting drugs. univie.ac.atfrontiersin.org The permeability of indole-based compounds across the BBB can be estimated using these computational models. nih.gov

These predictive models are typically built using machine learning algorithms and large datasets of compounds with experimentally determined BBB permeability. nih.gov Key molecular descriptors that influence BBB penetration include lipophilicity (logP), molecular weight, polar surface area (PSA), and hydrogen bond count. frontiersin.orgresearchgate.net For this compound, these in silico tools can provide an early indication of its potential to reach targets within the central nervous system, helping to guide its development for neurological or psychiatric indications. univie.ac.at

Interactive Table: Key Molecular Properties Influencing Blood-Brain Barrier (BBB) Permeability

| Property | Favorable for BBB Permeation | Rationale |

| Lipophilicity (logP) | High | Facilitates passage through lipid membranes |

| Molecular Weight (MW) | < 400-500 g/mol | Smaller molecules diffuse more easily |

| Polar Surface Area (PSA) | Low | Reduces desolvation penalty upon entering the membrane |

| Hydrogen Bond Donors/Acceptors | Low Count | Reduces interactions with the aqueous environment |

Biophysical Assays for Ligand-Receptor Binding and Functional Modulation (e.g., Radioligand Binding, G-protein Coupling Assays)

Biophysical assays are essential for experimentally validating computational predictions and quantifying the interaction between a ligand and its receptor. For indole-2-carboxamides acting as allosteric modulators of the CB1 receptor, radioligand binding assays are a cornerstone technique. acs.orgnih.gov These assays use a radiolabeled orthosteric ligand (e.g., [³H]CP55,940) to measure how the test compound affects its binding. nih.gov Through these experiments, key parameters such as the equilibrium dissociation constant (KB) of the modulator and its binding cooperativity factor (α) can be determined. acs.orgnih.gov

To understand the functional consequences of this binding, G-protein coupling assays are employed. These assays measure the ability of a ligand to promote or inhibit the receptor's coupling to its associated G-protein, a critical step in signal transduction. gu.senih.gov For instance, certain indole-2-carboxamide allosteric modulators of CB1 have been shown to antagonize agonist-induced G-protein coupling. acs.orgnih.gov This demonstrates that while they may enhance agonist binding (positive allosteric modulation of binding), they can simultaneously block functional signaling (negative allosteric modulation of function), a phenomenon known as ligand-biased signaling. acs.org

Advanced Techniques for Molecular Target Elucidation (e.g., Covalent Probes, Photoaffinity Labeling)

For novel compounds or those with unclear mechanisms, advanced techniques are used to identify the molecular target and map the specific binding site. Photoaffinity labeling is one such powerful technique. This involves modifying the ligand of interest, such as an indole-2-carboxamide, with a photoactivatable group (e.g., benzophenone, phenyl azide). nih.gov Upon irradiation with UV light, this group forms a highly reactive species that covalently bonds to nearby amino acid residues within the binding pocket. Subsequent proteomic analysis can then identify the specific protein and the precise location of binding. nih.govnih.gov

This approach has been successfully applied to the indole-2-carboxamide scaffold to create tools for mapping the allosteric binding site(s) of the CB1 receptor. nih.gov Similarly, the design of covalent probes, which incorporate a reactive electrophile that forms a permanent bond with a nucleophilic residue (like cysteine) in the target protein, is another strategy for target identification and validation. nih.govresearchgate.net These advanced methods provide definitive evidence of a direct ligand-target interaction, which is invaluable for mechanism-of-action studies.

Future Research Directions and Therapeutic Advancement of N,1 Dimethyl 1h Indole 2 Carboxamide

Rational Design of Analogues for Enhanced Potency and Selectivity

The rational design of analogues based on the N,1-dimethyl-1H-indole-2-carboxamide core is a primary strategy for improving therapeutic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific chemical modifications influence biological activity.

Key findings from SAR studies on the broader indole-2-carboxamide class that can guide future design include:

Substitutions on the Indole (B1671886) Ring: Modifications on the indole ring, such as the introduction of chloro or fluoro groups at the C5 position and short alkyl groups at the C3 position, have been shown to enhance potency for targets like the cannabinoid receptor 1 (CB1). nih.gov Small side chains (e.g., hydrogen or methyl) are often preferred on the indole ring. nih.gov For anti-mycobacterial activity, substitutions at the 4- and/or 6-positions of the indole ring have been found to be optimal. rsc.org

Modifications of the Amide Substituent: The group attached to the carboxamide nitrogen is a critical determinant of activity and selectivity. For instance, in analogues targeting CB1 receptors, piperidinyl or dimethylamino groups on a phenyl ring attached to the amide were preferred. nih.gov For anti-inflammatory activity, the introduction of a 4-methylpiperdinyl group led to potent inhibition of pro-inflammatory cytokines. acs.org

Lipophilicity: A recurring theme in the optimization of indole-2-carboxamides is the importance of lipophilicity, particularly for crossing the lipid-rich cell wall of Mycobacterium tuberculosis. A trend of "high lipophilicity = high activity" has been noted for inhibitors of the MmpL3 transporter. rsc.orgnih.gov

Future rational design will likely employ computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict the activity of novel analogues before synthesis, thereby streamlining the discovery process. tandfonline.com

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Indole-2-Carboxamide Analogues

Target/Application Favorable Substitutions on Indole Core Favorable Substitutions on Amide Group Key Insights Cannabinoid Receptor 1 (CB1) Modulation 5-Chloro or 5-Fluoro; 3-short alkyl chain 4-(piperidin-1-yl)phenethyl or 4-(dimethylamino)phenethyl C3 alkyl groups profoundly impact allostery. rsc.org Anti-Mycobacterial (MmpL3 Inhibition) 4,6-dimethyl; 6-bromo Bulky lipophilic groups (e.g., adamantyl, rimantadine) High lipophilicity is crucial for activity. [5, 16] Anti-inflammatory (Cytokine Inhibition) 5-nitro N-aryl with 4-methylpiperdinyl substitution Hydrophobic groups at the 5-position may be preferred. nih.gov TRPV1 Agonism N-methylation increases lipophilicity and activity Substituted benzylamines (e.g., 3,4-dichlorobenzyl) N-methylated analogs perform better than NH counterparts. acs.org

Discovery and Validation of Novel Molecular Targets

While initial research has identified several key targets for indole-2-carboxamide derivatives, the full spectrum of their molecular interactions remains to be explored. The structural versatility of this scaffold suggests that it could modulate the activity of a wide range of biological molecules.

Known Molecular Targets:

Mycobacterial Membrane Protein Large 3 (MmpL3): This protein is an essential transporter for mycolic acids in mycobacteria, making it a prime target for new anti-tuberculosis drugs. nih.govnih.govacs.org Several indole-2-carboxamides have been identified as potent MmpL3 inhibitors, active against drug-sensitive and drug-resistant strains of M. tuberculosis. nih.govacs.org

Cannabinoid Receptors (CB1 and CB2): The indole-2-carboxamide scaffold is the basis for a class of allosteric modulators of the CB1 receptor. nih.govnih.gov Additionally, some derivatives have shown selective agonistic activity at the CB2 receptor. rsc.orgnih.gov

Protein Kinases: In the context of cancer, derivatives have been developed as multi-target kinase inhibitors, targeting key signaling proteins such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.govrsc.orgacs.org

Transient Receptor Potential Vanilloid 1 (TRPV1): The indole-2-carboxamide structure has been successfully used to design novel and selective agonists for the TRPV1 ion channel, a key target in pain and inflammation research. mdpi.comresearchgate.net

Future research will likely involve target deconvolution studies using techniques like chemical proteomics and thermal shift assays to identify novel binding partners for existing and new analogues. Validating these new targets will be essential to understanding the full therapeutic potential and possible off-target effects of this class of compounds.

Table 2: Validated and Investigated Molecular Targets for the Indole-2-Carboxamide Scaffold

Molecular Target Therapeutic Area Mode of Action MmpL3 Infectious Disease (Tuberculosis) Inhibition Cannabinoid Receptor 1 (CB1) Neurology, Metabolism Allosteric Modulation Cannabinoid Receptor 2 (CB2) Immunology, Inflammation Agonism EGFR, CDK2, BRAF, VEGFR-2 Oncology Inhibition TRPV1 Pain, Inflammation Agonism

Development of Strategies to Address Drug Resistance Mechanisms

The emergence of drug resistance is a major challenge in the treatment of both infectious diseases and cancer. nih.gov While some indole-2-carboxamide derivatives show potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis, understanding and overcoming potential resistance mechanisms is a critical area for future research. nih.govacs.org

For instance, in the context of anti-malarial indole-2-carboxamides, cross-resistance has been observed with strains resistant to chloroquine (B1663885), potentially linked to efflux pumps like the Plasmodium falciparum chloroquine resistance transporter (PfCRT). acs.org Similarly, studies on indole-4-carboxamides against M. tuberculosis have identified resistance mechanisms including reduced metabolic activation by an amidase and mutations in the target pathway (tryptophan biosynthesis). dundee.ac.ukresearchgate.net

Strategies to address resistance could include:

Designing analogues that evade known resistance mechanisms: This could involve creating compounds that are not substrates for efflux pumps or that bind to their target in a way that is unaffected by common resistance mutations.

Developing combination therapies: Using indole-2-carboxamides in conjunction with other drugs that have different mechanisms of action can create synergistic effects and reduce the likelihood of resistance emerging. One indole-2-carboxamide was shown to work in synergy with rifampin. acs.org

Targeting novel cellular pathways: By focusing on new molecular targets, it may be possible to develop compounds for which no pre-existing resistance mechanisms exist in the target pathogen or cancer cell.

Engineering of Multi-Target Directed Ligands for Complex Diseases

The traditional "one-target, one-molecule" paradigm has often proven insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net This has led to the rise of the multi-target-directed ligand (MTDL) approach, where a single molecule is designed to interact with multiple biological targets simultaneously. researchgate.netnih.gov

The indole-2-carboxamide scaffold is exceptionally well-suited for the development of MTDLs. Its chemical tractability allows for the integration of different pharmacophoric features required to bind to distinct targets. Research has already demonstrated the potential of this scaffold in creating dual-target inhibitors for cancer therapy, such as compounds that inhibit both EGFR and CDK2. nih.govrsc.org This approach can lead to enhanced efficacy and may help overcome drug resistance. nih.gov

Future directions in this area include:

Cancer: Designing MTDLs that simultaneously inhibit key kinases in different signaling pathways (e.g., proliferation and angiogenesis) by targeting EGFR and VEGFR-2. nih.govmdpi.com

Neurodegenerative Diseases: Applying the MTDL strategy to Alzheimer's disease by combining, for example, cholinesterase inhibition with anti-inflammatory or anti-amyloid aggregation properties within a single indole-based molecule. nih.gov

Infectious Diseases: Creating compounds that inhibit multiple essential enzymes in a pathogen, making it more difficult for resistance to develop.

Exploration of New Therapeutic Applications Beyond Current Scope

The diverse biological activities already associated with the indole-2-carboxamide scaffold suggest that its therapeutic potential is far from fully realized. Future research should explore novel applications based on both known and newly discovered molecular targets.

Potential new applications include:

Inflammatory Diseases: Beyond general inflammation, specific derivatives could be investigated for autoimmune disorders or neuroinflammation, given their ability to modulate cytokine production and interact with targets like CB2. acs.orgtandfonline.com

Metabolic Disorders: The involvement of CB1 receptors in regulating metabolism opens the door for developing indole-2-carboxamide-based allosteric modulators for conditions such as obesity and type 2 diabetes.

Viral Infections: The indole nucleus is a common feature in many antiviral compounds, and libraries of this compound derivatives could be screened against a range of viral targets.

Other Cancers: While activity against breast, lung, and brain tumors has been explored, the efficacy of these compounds against other malignancies, such as pancreatic cancer or melanoma, warrants investigation. rsc.orgnih.govnih.gov

Advancements in High-Throughput Synthetic Methodologies and Process Chemistry

To fully explore the chemical space around the this compound scaffold, advancements in synthesis are required. The development of high-throughput and combinatorial chemistry approaches will enable the rapid generation of large libraries of diverse analogues for screening.

The core synthesis of indole-2-carboxamides typically involves the coupling of an indole-2-carboxylic acid with a desired amine. nih.govmdpi.commdpi.com Key areas for advancement include:

Solid-Phase Synthesis: Adapting the synthetic route to a solid-phase methodology would allow for automated, parallel synthesis of large numbers of compounds.

Flow Chemistry: Utilizing microreactors and flow chemistry could improve reaction efficiency, reduce reaction times, and enhance safety and scalability for the production of lead compounds.

Novel Coupling Reagents: Exploring new and more efficient coupling reagents can improve yields and reduce the formation of byproducts, simplifying the purification process. nih.govmdpi.com

Process Chemistry Optimization: For promising drug candidates, developing scalable, cost-effective, and environmentally friendly manufacturing processes will be crucial for clinical development and commercialization.

The indole-2-carboxamide structure itself is considered a versatile synthetic handle, capable of participating in various intramolecular and intermolecular cyclization reactions to create more complex, polycyclic indole frameworks, further expanding the accessible chemical diversity. rsc.orgjove.com

Q & A

How can researchers optimize the synthesis of N,1-dimethyl-1H-indole-2-carboxamide derivatives?

Methodological Answer:

Synthesis optimization involves selecting coupling reagents, protecting groups, and purification techniques. For example:

- Amide Coupling (Method A): Use EDC·HCl and HOBt with DIPEA in DMF for carboxylate-amine coupling. Post-reaction, purify via column chromatography (DCM/MeOH gradient) to achieve >95% purity .

- N-Boc Deprotection (Method C): Treat intermediates with trifluoroacetic acid (TFA) in DCM, followed by neutralization (NaHCO₃) and TLC purification .

- Yields: Adjust stoichiometry (e.g., 1.5 eq of acyl chloride) and reaction time (1–3 hrs) to enhance efficiency .

What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR: Confirm regiochemistry and substituent integration. For example, δ 11.97 ppm (s, 1H) in DMSO-d₆ indicates an indole NH proton .

- HRMS: Validate molecular formulas (e.g., m/z 319.0686 for C₁₆H₉F₃N₂O₂⁺ ).

- Elemental Analysis: Verify purity (>95%) by matching calculated vs. observed C/H/N ratios (e.g., C: 60.53% calculated vs. 60.57% observed ).

How do structure-activity relationship (SAR) studies guide anti-mycobacterial optimization of indole-2-carboxamides?

Methodological Answer:

- Substituent Effects: Bulky groups (e.g., adamantyl) enhance mycobacterial growth inhibition (MIC: 0.5–2 µg/mL). Compare N-cyclohexyl vs. N-adamantyl derivatives .

- Fluorine Substitution: 4,6-Difluoro substitution improves potency (MIC: 1 µg/mL) by enhancing membrane permeability .

- In Vitro Assays: Use Mycobacterium tuberculosis H37Rv in 7H9 broth (14-day incubation) to determine MIC values .

How are photoactivatable indole-2-carboxamide derivatives synthesized for target identification?

Methodological Answer:

- Azide Functionalization: React hydroxymethyl intermediates with DPPA (diphenylphosphoryl azide) and DBU in DCM to install azide groups (e.g., 3-(azidomethyl)- derivatives) .

- Photoaffinity Labeling: Irradiate compounds (λ = 365 nm) in bacterial lysates to crosslink target proteins, followed by click chemistry (CuAAC) for pull-down assays .

What in vivo models are used to evaluate the lipid-lowering activity of indole-2-carboxamides?

Methodological Answer:

- Hyperlipidemic Rat Models: Administer derivatives (e.g., 50 mg/kg/day orally) to high-fat-diet-induced rats for 4 weeks. Measure plasma triglycerides (ELISA) and LDL cholesterol .

- Histopathology: Assess liver sections (H&E staining) for lipid accumulation reduction .

How should researchers address contradictory data in anti-mycobacterial activity studies?

Methodological Answer:

- Assay Variability: Standardize inoculum size (e.g., 10⁵ CFU/mL) and incubation temperature (37°C) .

- Structural Confounders: Compare purity (>95% by HPLC) and stereochemistry (e.g., N-methyl vs. N-ethyl substituents) .

- Cytotoxicity Controls: Use Vero cell lines (CC₅₀ > 20 µg/mL) to rule off-target effects .

What challenges arise in assessing the purity of indole-2-carboxamide intermediates?

Methodological Answer:

- TLC vs. HPLC: Use TLC (silica gel, DCM/MeOH 9:1) for rapid screening and preparative HPLC (C18 column, acetonitrile/water gradient) for final purification .

- Residual Solvents: Quantify DMF via GC-MS (<500 ppm ICH limit) after rotary evaporation .

How to design biological assays for evaluating antibacterial indole-2-carboxamides?

Methodological Answer:

- MIC Determination: Use broth microdilution (96-well plates) against Staphylococcus aureus (24-hr incubation, OD₆₀₀ nm) .

- Time-Kill Assays: Sample at 0, 4, 8, 24 hrs to assess bactericidal vs. bacteriostatic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.